molecular formula C19H19NO5 B1244076 Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)- CAS No. 613679-11-1

Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-

Numéro de catalogue: B1244076
Numéro CAS: 613679-11-1
Poids moléculaire: 341.4 g/mol
Clé InChI: UZJVBXKFBQNDTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Core Structural Features

Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)- (C₁₉H₁₉NO₅), is a polycyclic aromatic compound featuring a 6-methoxyindole core fused to a 3,4,5-trimethoxybenzoyl group via a ketone bridge. The indole moiety consists of a bicyclic structure with a pyrrole ring fused to a benzene ring, while the benzoyl group contributes three methoxy substituents at positions 3, 4, and 5. The molecular weight is 341.4 g/mol, and X-ray crystallography data suggest a planar geometry due to conjugation between the indole’s π-system and the benzoyl carbonyl group.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₉H₁₉NO₅
Molecular Weight 341.4 g/mol
Hybridization sp² (aromatic), sp³ (methoxy)
Conjugated Systems Indole, benzoyl, ketone

Functional Group Analysis

The compound contains three critical functional groups:

  • Indole NH Group : The pyrrole nitrogen in the indole ring acts as a hydrogen bond donor, with a pKa of ~4.5.
  • Methoxy Groups : Electron-donating substituents at positions 6 (indole) and 3,4,5 (benzoyl) enhance aromatic stabilization.
  • Ketone Bridge : The carbonyl group (C=O) at position 3 of the indole participates in hydrogen bonding and π-π stacking interactions.

Infrared (IR) spectroscopy confirms these groups:

  • C=O Stretch : 1,650–1,680 cm⁻¹.
  • C-O Stretch (methoxy) : 1,200–1,250 cm⁻¹.
  • N-H Stretch (indole) : 3,300–3,400 cm⁻¹.

Stereochemical Considerations

The compound is achiral due to the absence of stereocenters and symmetry in its planar structure. No enantiomers or diastereomers are observed. Conformational flexibility is limited to rotation around the ketone bridge, which is restricted by steric hindrance from the methoxy groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • Indole protons: δ 6.5–8.0 ppm (aromatic multiplet).
    • Methoxy groups: δ 3.7–3.9 ppm (singlets).
    • NH proton: δ 11.9 ppm (broad singlet).
  • ¹³C NMR :
    • Carbonyl carbon: δ 189–190 ppm.
    • Aromatic carbons: δ 100–160 ppm.
    • Methoxy carbons: δ 55–60 ppm.

Mass Spectrometry (MS)

  • Molecular Ion : m/z 341.1 [M+H]⁺.
  • Fragmentation : Loss of methoxy groups (m/z 299, 284) and indole cleavage (m/z 145).

Thermodynamic and Kinetic Properties

Thermodynamics :

  • Melting Point : 194–208°C.
  • Solubility : Soluble in dimethyl sulfoxide (>10 mM) and acetone, sparingly soluble in water.
  • Stability : Degrades under prolonged exposure to light or moisture.

Kinetics :

  • Metabolic Stability : Half-life of 2.8 hours in rat plasma due to hepatic oxidation of methoxy groups.
  • Acid-Base Behavior : pKa ≈ 4.5 (indole NH).

Propriétés

IUPAC Name

(6-methoxy-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(10-20-15(13)9-12)18(21)11-7-16(23-2)19(25-4)17(8-11)24-3/h5-10,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJVBXKFBQNDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210285
Record name BPR-0L075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613679-11-1
Record name BPR-0L075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613679111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BPR-0L075
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BPR-0L075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BPR-0L075
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W918223VQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BPR-0L075 est synthétisé par une série de réactions chimiques impliquant la condensation de la 6-méthoxyindole avec le chlorure de 3,4,5-triméthoxybenzoyle. La réaction se produit généralement en présence d'une base telle que la triéthylamine, qui facilite la formation du produit souhaité. Les conditions de réaction impliquent souvent le reflux des réactifs dans un solvant approprié, tel que le dichlorométhane, pendant plusieurs heures pour assurer une conversion complète .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour BPR-0L075 ne soient pas largement documentées, la synthèse suit probablement des principes similaires à ceux de la préparation à l'échelle du laboratoire. Le processus impliquerait l'augmentation de l'échelle des conditions de réaction et l'optimisation de paramètres tels que la température, le solvant et le temps de réaction pour obtenir des rendements élevés et une pureté élevée. La production industrielle peut également intégrer des techniques de purification avancées telles que la chromatographie sur colonne ou la recristallisation pour obtenir le produit final.

Analyse Des Réactions Chimiques

Mécanisme d'action

BPR-0L075 exerce ses effets en se liant au site de liaison de la colchicine de la tubuline, inhibant ainsi la polymérisation de la tubuline. Cette perturbation de la dynamique des microtubules conduit à l'arrêt du cycle cellulaire en phase G2-M et à la formation de fuseaux mitotiques anormaux. Le composé déclenche ensuite l'apoptose par l'activation de la cascade de la caspase-3, la perturbation du potentiel de la membrane mitochondriale et la phosphorylation de Bcl-2.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • IUPAC Name : (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone
  • CAS Number : 86893-12-1
  • Molecular Formula : C19H19NO5
  • Molecular Weight : 341.36 g/mol

The structure of this compound features an indole moiety linked to a trimethoxyphenyl group via a carbonyl group, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methanone derivatives. For instance, a study evaluated the in vivo cytotoxic activity of a related compound and demonstrated significant anticancer effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cancer cell proliferation through modulation of key signaling pathways such as NF-κB and STAT3 .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicated that methanone derivatives could reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α in animal models treated with cisplatin, a common chemotherapeutic agent known for its side effects . This suggests that methanone may serve as an adjunct therapy to mitigate the adverse effects of chemotherapy.

Case Study 1: Anticancer Efficacy

A study published in Nature explored the protective activities of methanone derivatives against cisplatin-induced organ damage in rodents. The results showed that treatment with these compounds normalized biochemical markers and reduced oxidative stress markers significantly compared to control groups. The study utilized molecular docking techniques to predict binding interactions with target proteins involved in inflammation and cancer progression .

Parameter Control Group Cisplatin Group Cisplatin + Methanone Group
Malondialdehyde (MDA) LevelsLowHighModerate
Glutathione Peroxidase ActivityNormalDecreasedIncreased
COX-2 ExpressionNormalHighLow

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how methanone derivatives modulate inflammatory pathways. The study employed flow cytometry to assess the impact on T-cell populations, revealing a decrease in CD4+ T-cells associated with inflammation when treated with methanone compared to untreated groups . This highlights its potential utility in managing inflammatory conditions alongside cancer therapy.

Mécanisme D'action

BPR-0L075 exerts its effects by binding to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase and the formation of abnormal mitotic spindles. The compound subsequently triggers apoptosis through the activation of the caspase-3 cascade, perturbation of mitochondrial membrane potential, and phosphorylation of Bcl-2 .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Indole-Based Analogs

Compound II
  • Structure: (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone.
  • Activity: Demonstrated oral bioavailability and efficacy in paclitaxel-resistant tumor models. In vitro studies showed potent cytotoxicity (IC50 < 1 µM) in prostate carcinoma and glioma cell lines .
  • Key Difference: The imidazole linker enhances metabolic stability compared to the direct indole-methanone linkage in 6ad.
ABI-231
  • Structure: (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone.
  • Activity : Binds the colchicine site of tubulin, with IC50 values of 0.054–0.16 µM in A549 and SGC-7901 cell lines. Structural analogs (e.g., 10bb ) overcome paclitaxel resistance in vivo .
  • Key Difference : The imidazole ring in ABI-231 improves tubulin-binding affinity compared to 6ad , likely due to enhanced hydrogen bonding.

Pyrrole-Based Analogs

Compound 23
  • Structure: (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone.
  • Activity: Inhibits tubulin polymerization (IC50 = 2.1 µM). Substitution at the pyrrole N-atom with aminophenyl groups increases solubility but reduces potency compared to 6ad .
ARDAP
  • Structure: 4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone.
  • Activity: Induces ferroptosis in breast cancer models (IC50 = 0.17 µM in MCF-7). The 4-fluorophenyl substituent enhances cellular uptake compared to non-halogenated analogs .

Benzo[b]Furan and Imidazole Derivatives

Compound 3a
  • Structure: (4-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone.
  • Activity : Moderate antiproliferative activity (IC50 = 5.8 µM in HT-1080). The benzo[b]furan core reduces metabolic stability compared to indole-based 6ad .
Compound 9c
  • Structure: (1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone.
  • Activity : IC50 = 0.054 µM in A549 cells. The pyrazole ring enhances π-π stacking with tubulin’s hydrophobic pockets .

Structure-Activity Relationship (SAR) Analysis

Substituent Effects on Potency

Compound Class Core Structure Key Substituents IC50 (µM) Reference
Indole-methanone Indole 6-Methoxy, 3,4,5-trimethoxy 0.1–1.0*
Indole-imidazole Indole-imidazole 3-Indole, 4-imidazole 0.054–0.16
Pyrrole Pyrrole 4-Aminophenyl, 4-fluorophenyl 0.17–2.1
Benzo[b]furan Benzo[b]furan 4-Amino 5.8

Impact on Physicochemical Properties

  • Solubility : Pyrrole derivatives with polar substituents (e.g., -NH2 in 23 ) exhibit higher aqueous solubility but lower logP values than 6ad .
  • Synthetic Yield: Direct indole-methanone coupling (30% yield for 6ad) is less efficient than microwave-assisted syntheses (e.g., 75% yield for ARDAP) .

Mechanisms of Action

  • Tubulin Binding : Compounds like ABI-231 and 6ad disrupt microtubule dynamics by binding the colchicine site, inhibiting polymerization by 70–90% at 1 µM .
  • Ferroptosis Induction : Pyrrole derivatives (e.g., ARDAP ) trigger iron-dependent lipid peroxidation, a mechanism distinct from traditional tubulin inhibition .

Activité Biologique

Methanone, specifically (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indole moiety and a trimethoxyphenyl group. The molecular formula is C18H19NO4C_{18}H_{19}NO_{4}, and it has a CAS number of 613679-11-1. The presence of methoxy groups is believed to enhance its biological activity.

Anticancer Properties

Research has indicated that methanone derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values as low as 0.075 µM in MCF-7 breast cancer cells, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.075Microtubule destabilization
Compound BMDA-MB-2310.620Induction of apoptosis
MethanoneVariousTBDTBD

The mechanisms through which methanone exerts its biological effects are still under investigation. However, it is suggested that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs . This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of methanone and its derivatives:

  • Synthesis and Evaluation : A study synthesized various methanone derivatives and evaluated their biological activities. The results indicated that modifications on the indole or phenyl rings could significantly enhance antiproliferative activity against cancer cell lines .
  • Molecular Modeling : Molecular docking studies have been employed to predict the interaction of methanone with target proteins involved in cancer progression. These studies suggest that methanone could effectively bind to tubulin, thereby disrupting microtubule formation .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety and efficacy of methanone in animal models. These studies are crucial for understanding the potential therapeutic applications of this compound .

Q & A

Basic: What are the standard synthetic methodologies for preparing (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone derivatives?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Using 3,4,5-trimethoxyphenylboronic acid derivatives and halogenated indole precursors (e.g., 6-methoxy-3-iodoindole) with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), and potassium phosphate in ethanol. Yields range from 5% to 58%, depending on substituent steric/electronic effects .
  • Alternative Routes : Nitro group reductions (e.g., using Fe/HCl) or hydrazine-mediated cyclization for pyrazole derivatives .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d₆, 300 MHz) confirm methoxy group integration (δ 3.75–3.85 ppm) and indole/aromatic proton environments .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 378.4 [M+^+]) validate molecular weights .
  • IR Spectroscopy : Key stretches include N–H (3238 cm1^{-1}) and carbonyl (C=O, 1576 cm1^{-1}) .

Advanced: How do structural modifications (e.g., furan/thiophene substituents) impact antitubulin activity?

Answer:

  • Substituent Position : Derivatives with furan-2-yl at the indole 6-position show moderate activity (IC₅₀ ~1–10 µM), while thiophene-3-yl analogs exhibit enhanced potency due to improved hydrophobic interactions with tubulin’s colchicine-binding site .
  • Methoxy Group Optimization : The 3,4,5-trimethoxyphenyl group is critical for binding; removing a single methoxy reduces activity by >10-fold .
  • SAR Studies : Analog 10bb (with a methylated indole) demonstrates 50% inhibition of tubulin polymerization at 0.8 µM, outperforming parent compounds .

Advanced: What in vivo models validate efficacy against taxane-resistant cancers?

Answer:

  • Melanoma Xenografts : Analog 10bb reduces tumor volume by 70% in A375 xenografts and inhibits metastasis via microtubule destabilization .
  • PC-3/TxR Model : In paclitaxel-resistant prostate cancer, 10bb achieves 60% growth inhibition (oral bioavailability: 65%) by bypassing P-glycoprotein efflux mechanisms .

Advanced: How do crystallographic studies guide analog design for tubulin binding?

Answer:

  • X-ray Co-crystallization : Structures of ABI-231 analogs (e.g., 10ab ) in complex with tubulin reveal hydrogen bonds between the indole N–H and β-tubulin Thr179, and π-stacking of the trimethoxyphenyl group with Tyr224 .
  • Improved Interactions : Methylation of the indole nitrogen in 10bb enhances hydrophobic contact with Leu248, increasing binding affinity by 3-fold .

Data Contradiction: Why do similar synthetic routes yield vastly different results (e.g., 5% vs. 75% yields)?

Answer:

  • Steric Hindrance : Bulky substituents (e.g., thiophene-3-yl) reduce coupling efficiency in Suzuki reactions (5% yield for 20 vs. 75% for 21 ) .
  • Catalyst Sensitivity : Reactions with Pd(OAc)₂/SPhos require strict anhydrous conditions; trace moisture lowers yields by 20–30% .
  • Purification Challenges : Low-yield compounds (e.g., 22 ) often require multiple chromatographic steps, leading to material loss .

Advanced: What mechanistic insights explain cytotoxicity in resistant cell lines?

Answer:

  • Mitochondrial Apoptosis : Derivatives induce cytochrome c release and caspase-3 activation in KU812 leukemia cells, independent of BCR-ABL signaling .
  • Antiangiogenic Effects : Inhibition of VEGF secretion (IC₅₀ = 0.5 µM) in HUVECs via ERK1/2 pathway suppression .

Basic: What computational tools predict the pharmacokinetic properties of these compounds?

Answer:

  • ADMET Prediction : Use SwissADME to calculate logP (XlogP = 3.1–5.4) and topological polar surface area (TPSA = 62–90 Ų), indicating moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess tubulin-binding stability over 100 ns trajectories .

Advanced: How are conflicting bioactivity data resolved (e.g., cytotoxicity vs. non-toxic SAR)?

Answer:

  • Dose-Response Curves : Compounds with EC₅₀ >10 µM in NHDF normal fibroblasts but EC₅₀ <1 µM in cancer lines suggest selective toxicity .
  • Off-Target Profiling : 10bb shows negligible activity against 50+ kinases (KINOMEscan), confirming tubulin-specificity .

Advanced: What strategies optimize oral bioavailability in preclinical models?

Answer:

  • Prodrug Design : Phosphorylated derivatives (e.g., phosphate esters) improve solubility from 0.02 µg/mL to 12 µg/mL .
  • CYP3A4 Inhibition : Co-administration with ritonavir (CYP inhibitor) increases plasma AUC by 2.5-fold in murine models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.